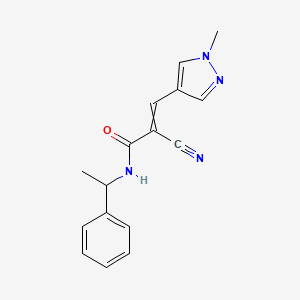

(3,5-dimethyl-1H-pyrazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

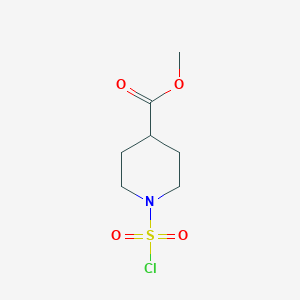

“(3,5-dimethyl-1H-pyrazol-4-yl)methanol” is an organic compound that is one of several isomeric derivatives of pyrazole that contain two methyl substituents . It has been used in the synthesis of pyrazole-based ligands, which have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Synthesis Analysis

The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The molecular formula of “(3,5-dimethyl-1H-pyrazol-4-yl)methanol” is C6H10N2O . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Physical And Chemical Properties Analysis

The density of “(3,5-dimethyl-1H-pyrazol-4-yl)methanol” is 1.1±0.1 g/cm3. Its boiling point is 220.7±28.0 °C at 760 mmHg . The compound is a white solid that dissolves well in polar organic solvents .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

“(3,5-dimethyl-1H-pyrazol-4-yl)methanol” has been used in the study of crystal structures. For instance, it was used in the synthesis of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate . The study provided valuable insights into the crystallographic data and atomic coordinates .

Material Synthesis

This compound is available for purchase from chemical suppliers like Sigma-Aldrich . It can be used as a starting material in the synthesis of other complex molecules for various research applications .

Antileishmanial Research

In antileishmanial research, “(3,5-dimethyl-1H-pyrazol-4-yl)methanol” could potentially be used in the development of new drugs . A molecular simulation study justified the potent in vitro antipromastigote activity of a compound that might contain this molecule .

Antimalarial Evaluation

The compound also has potential applications in antimalarial evaluation . The same study that highlighted its use in antileishmanial research also pointed out its potential in antimalarial evaluation .

Cytotoxic Activity Research

“(3,5-dimethyl-1H-pyrazol-4-yl)methanol” and its derivatives have shown promising cytotoxic activity . This suggests potential applications in cancer research and the development of new anticancer drugs .

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include (3,5-dimethyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects .

Mode of Action

It is suggested that the compound may interact with its targets through strong h-bonding interactions .

Biochemical Pathways

It is known that pyrazole derivatives can have significant impacts on various biochemical pathways .

Result of Action

Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities .

Direcciones Futuras

The present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Studies on ligands have gained tremendous attention for decades due to the fact that ligand complexes have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent, as well as an agent for the formation of metal organic frameworks .

Propiedades

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHDDNSNRITNKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)

![dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632594.png)

![Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2632595.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)